molecular formula C13H11F3N2O3 B4392467 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4392467
M. Wt: 300.23 g/mol
InChI Key: MBTKTGPWMBTPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) pathway. This pathway is involved in a variety of cellular processes, including inflammation, immune response, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Mechanism of Action

2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide targets the NF-κB pathway by inhibiting the activity of the kinase IKKβ, which is required for the activation of NF-κB. By inhibiting this pathway, 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide reduces the expression of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to have other biochemical and physiological effects. For example, 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the replication of the hepatitis C virus and reduce the production of reactive oxygen species in cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its specificity for the NF-κB pathway, which allows for targeted inhibition without affecting other cellular processes. However, one limitation of 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide research. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, the potential use of 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation. Finally, the role of 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide in other diseases, such as viral infections and neurodegenerative disorders, is an area of potential future research.

Scientific Research Applications

2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted by 2-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide due to its ability to suppress the NF-κB pathway and reduce inflammation.

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-2-1-3-9(6-8)17-10(19)7-18-11(20)4-5-12(18)21/h1-3,6H,4-5,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTKTGPWMBTPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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